molecular formula C7H5Cl2FO2S B2499865 (3-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS No. 1314905-61-7

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride

Cat. No.: B2499865
CAS No.: 1314905-61-7
M. Wt: 243.07
InChI Key: NRQSNKNXNNTYNX-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5Cl2FO2S and a molecular weight of 243.09 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (3-Chloro-2-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product . The general reaction can be represented as follows:

(3-Chloro-2-fluorophenyl)methanol+Chlorosulfonic acid(3-Chloro-2-fluorophenyl)methanesulfonyl chloride+HCl\text{(3-Chloro-2-fluorophenyl)methanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} (3-Chloro-2-fluorophenyl)methanol+Chlorosulfonic acid→(3-Chloro-2-fluorophenyl)methanesulfonyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.

    Biology: Employed in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophilic sites on various substrates, leading to the formation of sulfonamide or sulfonate ester bonds. The pathways involved in these reactions are typically substitution or addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This compound’s specific structure allows for selective reactions and the formation of unique derivatives .

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c8-6-3-1-2-5(7(6)10)4-13(9,11)12/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQSNKNXNNTYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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